molecular formula C13H9FN2 B15068600 2-((4-Fluorophenyl)amino)benzonitrile

2-((4-Fluorophenyl)amino)benzonitrile

Cat. No.: B15068600
M. Wt: 212.22 g/mol
InChI Key: QMVWIKCOYNUWRD-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)benzonitrile is an organic compound with the molecular formula C13H9FN2. It is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)amino)benzonitrile typically involves the reaction of 4-fluoroaniline with benzonitrile under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of ethanol (EtOH) as a solvent . The reaction is carried out under hydrogenation conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol.

    Substitution: Phenoxide ions, basic conditions.

Major Products Formed

Scientific Research Applications

2-((4-Fluorophenyl)amino)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Fluorophenyl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-(4-fluoroanilino)benzonitrile

InChI

InChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,16H

InChI Key

QMVWIKCOYNUWRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CC=C(C=C2)F

Origin of Product

United States

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